N-Isopropylpyrazin-2-amine
Description
N-Isopropylpyrazin-2-amine as a Versatile Synthetic Intermediate and Structural Motif
This compound is a specific aminopyrazine derivative that has emerged as a valuable and versatile building block in modern synthetic chemistry. arabjchem.org Its structure, featuring an isopropyl group attached to the amino nitrogen at the 2-position of the pyrazine (B50134) ring, provides a unique combination of steric and electronic properties that can be exploited in the design of new molecules.
The primary utility of this compound lies in its role as a synthetic intermediate. arabjchem.org It serves as a starting material for the construction of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. evitachem.comarabjchem.org The amino group can undergo various chemical transformations, including acylation, alkylation, and coupling reactions, allowing for the introduction of diverse substituents and the creation of libraries of novel compounds for biological screening. evitachem.com
A concrete example of its application is in the synthesis of more substituted pyrazine derivatives. For instance, this compound can be a precursor in the synthesis of compounds like 3-Amino-6-bromo-N-isopropylpyrazine-2-carboxamide, demonstrating its utility in building more complex and potentially bioactive molecules. acs.orgacs.org The isopropyl group in this compound can also influence the physicochemical properties of the final products, such as lipophilicity, which can be crucial for their biological activity and pharmacokinetic profiles. evitachem.com
Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 65032-10-2 | evitachem.com |
| Molecular Formula | C7H11N3 | evitachem.com |
| Molecular Weight | 137.18 g/mol | evitachem.com |
| IUPAC Name | N-propan-2-ylpyrazin-2-amine | evitachem.com |
| Canonical SMILES | CC(C)NC1=NC=CN=C1 | evitachem.com |
| InChI Key | NFFXHWPBOGQOAI-UHFFFAOYSA-N | evitachem.com |
Historical Development and Evolution of Pyrazine-Based Compound Research
The study of pyrazine and its derivatives has a rich history dating back to the 19th century. Early research focused on the fundamental synthesis and characterization of the pyrazine ring. Notable early synthetic methods include the Staedel–Rugheimer pyrazine synthesis (1876) and the Gutknecht pyrazine synthesis (1879), which laid the groundwork for accessing this important class of heterocycles. nih.gov
Initially, much of the interest in pyrazines was driven by their occurrence in natural products, particularly as flavor and aroma compounds in roasted and baked goods. Current time information in Bangalore, IN.researchgate.net The discovery of tetramethylpyrazine in fermented soybeans in 1962 was a significant milestone that highlighted the natural origins of these compounds. Current time information in Bangalore, IN.nih.govnih.gov
The evolution of pyrazine research took a significant turn with the realization of the biological potential of pyrazine-containing molecules. The discovery that the pyrazine scaffold is present in a variety of biologically active compounds spurred a new wave of research focused on medicinal chemistry applications. mdpi.comsemanticscholar.org This led to the development of synthetic pyrazine derivatives as potential therapeutic agents. nih.govresearchgate.net
In recent decades, research has increasingly focused on the development of pyrazine-based compounds as inhibitors of various enzymes, such as kinases, which are important targets in cancer therapy. nih.govnih.gov The ability to synthetically modify the pyrazine scaffold has allowed for the optimization of biological activity and the development of highly potent and selective drug candidates. nih.gov The journey of pyrazine research from the elucidation of its basic structure and synthesis to its current role in the development of life-saving medicines showcases the continuous evolution of organic and medicinal chemistry. mdpi.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-propan-2-ylpyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6(2)10-7-5-8-3-4-9-7/h3-6H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFXHWPBOGQOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for N-Isopropylpyrazin-2-amine Core Synthesis
The formation of the N-isopropylamino group on the pyrazine (B50134) ring is a critical step that can be achieved through several reliable methods.
A primary and straightforward method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halogen, from the 2-position of the pyrazine ring by isopropylamine (B41738). The pyrazine ring, being electron-deficient, is inherently activated towards nucleophilic attack, facilitating this transformation. researchgate.net
The reactivity of the starting halopyrazine is a key factor, with the general trend for the leaving group ability being F > Cl > Br > I in many SNAr reactions on electron-deficient heterocycles. sci-hub.se However, the specific reaction conditions, including solvent, temperature, and the presence of a base, can be optimized to achieve high yields even with less reactive chloro- or bromo-pyrazines. For instance, microwave irradiation has been shown to dramatically reduce reaction times for nucleophilic substitutions on halopyridines, a principle that can be extended to pyrazine systems. sci-hub.se
A typical reaction would involve heating a 2-halopyrazine with an excess of isopropylamine in a suitable solvent, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO). The addition of a base like potassium carbonate (K₂CO₃) may be beneficial to neutralize the hydrogen halide formed during the reaction.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution
| Halopyrazine | Nucleophile | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| 2-Chloropyrazine | Isopropylamine | DMSO | 120 | 12 h | >90 |
| 2-Bromopyrazine | Isopropylamine | NMP | 100 | 8 h | >95 |
Note: This table presents hypothetical yet plausible experimental data based on typical SNAr conditions for similar heterocyclic systems.
Reductive amination provides an alternative route to the this compound core. This two-step, one-pot process typically involves the initial condensation of a pyrazinone with isopropylamine to form an imine or enamine intermediate, which is then reduced in situ to the desired secondary amine. organic-chemistry.orgmdpi.com
A variety of reducing agents can be employed, ranging from common hydride reagents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) to catalytic hydrogenation. organic-chemistry.orgmdpi.com The choice of reducing agent is crucial to ensure chemoselectivity, avoiding the reduction of the pyrazine ring itself. Catalytic transfer hydrogenation using a hydrogen donor like isopropanol (B130326) in the presence of a nickel nanoparticle catalyst is another effective method. organic-chemistry.org
This approach is particularly useful when the corresponding pyrazinone is more readily available than the halopyrazine. The reaction conditions are generally mild, and the process can tolerate a range of functional groups. study.com
Table 2: Comparison of Reducing Agents for Reductive Amination
| Carbonyl Precursor | Amine | Reducing Agent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Pyrazin-2(1H)-one | Isopropylamine | NaBH₃CN | - | Methanol (B129727) | 85 |
| Pyrazin-2(1H)-one | Isopropylamine | H₂ | Pd/C | Ethanol | 90 |
| Pyrazin-2(1H)-one | Isopropylamine | Isopropanol | Ni nanoparticles | - | 88 |
Note: This table illustrates potential reaction parameters for the synthesis of this compound via reductive amination.
Functionalization and Derivatization Approaches
Once synthesized, this compound can be further modified to introduce a wide array of functional groups, significantly expanding its chemical diversity.
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds, including pyrazine derivatives. researchgate.netsigmaaldrich.com
The Suzuki-Miyaura coupling allows for the formation of carbon-carbon bonds by reacting a halopyrazine (or a triflate derivative) with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comwikipedia.orgorganic-chemistry.orglibretexts.org While this reaction is typically performed on a halo-substituted pyrazine prior to the introduction of the isopropylamino group, it can also be applied to derivatives of this compound where another position on the ring is halogenated. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., PPh₃, PCy₃) is critical for achieving high yields. organic-chemistry.org
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgacsgcipr.orglibretexts.org In the context of this compound, this reaction can be used to introduce an additional amino group at another position on the pyrazine ring. For example, reacting a bromo-substituted this compound derivative with a primary or secondary amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu) can afford the corresponding di-amino pyrazine derivative. nih.govnih.gov
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Product |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 5-Bromo-N-isopropylpyrazin-2-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | N-Isopropyl-5-phenylpyrazin-2-amine |
| Buchwald-Hartwig | 5-Bromo-N-isopropylpyrazin-2-amine | Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | 4-(5-(Isopropylamino)pyrazin-2-yl)morpholine |
Note: This table provides examples of how palladium-catalyzed reactions can be used to functionalize the this compound scaffold.
The secondary amine functionality of this compound is readily acylated to form amides. nih.gov This transformation is fundamental in medicinal chemistry for introducing a vast range of substituents and for modulating the electronic and steric properties of the molecule. Standard amide coupling conditions, involving the reaction of this compound with a carboxylic acid in the presence of a coupling agent, are generally effective. luxembourg-bio.comchemrxiv.orgnih.gov
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. luxembourg-bio.com Alternatively, activated carboxylic acid derivatives like acyl chlorides or anhydrides can be reacted directly with this compound, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. researchgate.net
Table 4: Common Reagents for Amide Bond Formation
| Carboxylic Acid Derivative | Coupling Reagent/Base | Solvent | Key Features |
|---|---|---|---|
| Carboxylic Acid | EDC/HOBt | Dichloromethane (DCM) or Dimethylformamide (DMF) | Mild conditions, high yields. nih.gov |
| Acyl Chloride | Triethylamine | Dichloromethane (DCM) | Rapid reaction, suitable for a wide range of acyl chlorides. |
| Anhydride | Pyridine | Tetrahydrofuran (THF) | Effective for symmetric anhydrides. |
Note: This table summarizes common methods for the acylation of this compound.
The pyrazine ring in this compound can participate in cycloaddition reactions, particularly inverse-electron-demand Diels-Alder reactions, where the electron-deficient pyrazine acts as the diene. The amino group, being an electron-donating substituent, can influence the reactivity and regioselectivity of these transformations.
These reactions typically involve reacting the pyrazine derivative with an electron-rich dienophile, such as an enamine or an ynamine. acs.orgnih.gov The initial cycloaddition is often followed by a retro-Diels-Alder reaction, leading to the expulsion of a small molecule (e.g., N₂) and the formation of a new heterocyclic or carbocyclic ring. For example, reaction with an ynamine could potentially lead to the formation of a substituted pyridazine. acs.org
While specific examples involving this compound are not extensively documented in the provided search results, the principles of cycloaddition reactions on similar azine systems suggest that this is a viable strategy for constructing more complex, annulated heterocyclic systems. mdpi.comacs.org For instance, the cycloaddition of 1,2,4,5-tetrazines with enamines to form 1,2,4-triazines showcases the potential for such transformations. nih.gov
Generation of Schiff Bases and Related Imine Derivatives
The formation of Schiff bases, or azomethines, represents a fundamental transformation of primary amines, providing a versatile platform for further synthetic modifications. This compound readily participates in condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to yield the corresponding imine derivatives. This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (C=N). jocpr.com
The general synthesis involves refluxing equimolar amounts of this compound and a selected aldehyde or ketone in a suitable solvent like ethanol. scielo.org.co The addition of a few drops of a catalyst, such as glacial acetic acid, facilitates the reaction. scielo.org.co The progress of the reaction can be monitored by thin-layer chromatography (TLC), and upon completion, the product is often isolated by simple filtration or by pouring the reaction mixture into crushed ice to precipitate the Schiff base. scielo.org.co These imine derivatives are valuable intermediates, for instance, in the synthesis of other heterocyclic systems like azetidinones and thiazolidinones. jocpr.com
A variety of aromatic aldehydes can be employed in this synthesis, leading to a diverse library of N-arylmethylene-N-isopropylpyrazin-2-amine derivatives. The reaction is analogous to the formation of Schiff bases from other heterocyclic amines like 2-aminopyridine (B139424) and 2-aminopyrazine (B29847). jocpr.commdpi.com
Table 1: Examples of Schiff Base Formation from Heterocyclic Amines
| Amine Reactant | Carbonyl Reactant | Typical Conditions | Product Type |
|---|---|---|---|
| 2-Aminopyrazine | Salicylaldehyde | Ethanol, Reflux | 2-((Pyrazin-2-ylimino)methyl)phenol mdpi.com |
| 2-Amino Pyridine | Substituted Pyrazole-4-carbaldehyde | Ethanol, Acetic Acid, Reflux | N-(aryl-pyrazol-4-ylmethylene)pyridin-2-amine jocpr.com |
| 4-Amino Antipyrine | Various Aromatic Aldehydes | Methanol, Acetic Acid, Reflux | 4-((Arylmethylene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one scielo.org.co |
| This compound (Hypothetical) | Benzaldehyde | Ethanol, Acetic Acid, Reflux | N-benzylidene-N-isopropylpyrazin-2-amine |
Furthermore, the imine linkage in these Schiff bases can be selectively reduced to form the corresponding secondary amine derivatives. A common and efficient method for this transformation is the use of sodium borohydride (NaBH₄) in a protic solvent like methanol or isopropyl alcohol. nih.govjocpr.com This reduction provides access to a different class of compounds with increased structural flexibility.
Stereoselective Synthesis of Chiral N-Isopropylpyrazine Analogues
The development of methods for the asymmetric synthesis of chiral pyrazine derivatives is of significant interest, as stereochemistry plays a crucial role in the function of bioactive molecules. Strategies to control the three-dimensional arrangement of atoms often rely on the use of chiral auxiliaries or highly selective biocatalytic systems.
Applications of Chiral Auxiliaries (e.g., Schöllkopf Auxiliaries)
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary can be cleaved and recovered. wikipedia.org This strategy has been successfully applied in the synthesis of complex molecules containing pyrazine-related cores. For example, the chiral auxiliary (-)-8-phenylmenthyl carbamate (B1207046) has been used to direct the enantioselective Grignard addition to an N-acylpyridinium salt, establishing the absolute stereochemistry in pyrazine-based natural products. mdpi.com
A prominent example of a chiral auxiliary system is the Schöllkopf auxiliary, which is based on the bis-lactim ether of a dipeptide, commonly L-valyl-glycine. This auxiliary has been employed in the construction of pyrazine structures. The methodology often involves a multicomponent reaction, such as the Ugi reaction, where the isocyanide derived from the Schöllkopf auxiliary serves as a key building block. researchgate.net The steric bulk of the auxiliary effectively shields one face of the reactive intermediate, forcing the incoming electrophile to attack from the opposite face, thereby inducing high diastereoselectivity. Subsequent chemical manipulation and cyclization steps can lead to the formation of a chiral pyrazine ring or a pyrazine derivative with a stereocenter in a side chain.
Table 2: Principles of Chiral Auxiliary-Mediated Synthesis
| Component/Step | Function/Description | Example |
|---|---|---|
| Chiral Auxiliary | A recoverable chiral molecule that directs stereoselective bond formation. wikipedia.org | Schöllkopf Auxiliary (bis-lactim ether of Val-Gly) |
| Substrate | A prochiral molecule to which the auxiliary is attached. | A pyrazine precursor |
| Key Reaction | A stereoselective reaction controlled by the auxiliary. | Asymmetric alkylation or Ugi reaction researchgate.net |
| Diastereomeric Intermediate | The product of the key reaction, formed with high diastereomeric excess. | An alkylated pyrazine-auxiliary adduct |
| Auxiliary Cleavage | Removal of the auxiliary to yield the enantiomerically enriched product. | Mild acid hydrolysis |
Biocatalytic Routes for Enantiopure Pyrazine Derivatives
Biocatalysis offers a powerful and environmentally friendly alternative for the synthesis of enantiopure compounds. Enzymes operate under mild conditions and can exhibit exquisite levels of chemo-, regio-, and stereoselectivity. nih.gov
A notable example in the field of pyrazine chemistry is the use of the immobilized lipase (B570770) Lipozyme® TL IM, from Thermomyces lanuginosus, to catalyze the synthesis of pyrazinamide (B1679903) derivatives. nih.gov In a continuous-flow system, this enzyme efficiently catalyzed the amidation of pyrazine esters with a variety of amines, including aliphatic and benzylic amines. nih.gov The reactions were conducted at a mild temperature of 45 °C in the greener solvent tert-amyl alcohol, with high yields (up to 91.6%) achieved in very short reaction times (20 minutes). nih.gov This biocatalytic approach simplifies reaction procedures and minimizes the use of hazardous reagents typically associated with amide bond formation. nih.gov
While this specific application focuses on amidation, the principles of biocatalysis can be broadly extended to generate chiral pyrazine derivatives. For instance, enzymes such as lipases are widely used for the kinetic resolution of racemic alcohols or amines, and oxidoreductases can perform asymmetric reductions of ketones to produce enantiomerically pure secondary alcohols. Such established biocatalytic methods could be readily adapted for the stereoselective synthesis of chiral analogues of this compound.
Table 3: Biocatalytic Synthesis of Pyrazinamide Derivatives
| Parameter | Condition/Finding | Reference |
|---|---|---|
| Enzyme | Lipozyme® TL IM (from Thermomyces lanuginosus) | nih.gov |
| Reaction Type | Amidation of pyrazine esters with amines | nih.gov |
| Solvent | tert-Amyl alcohol (a "green" solvent) | nih.gov |
| Temperature | 45 °C | nih.gov |
| Reaction Time | 20 minutes (in continuous flow) | nih.gov |
| Maximum Yield | 91.6% | nih.gov |
| Key Advantage | Efficient, environmentally friendly, mild conditions, and broad substrate scope. | nih.gov |
Elucidation of Chemical Reactivity and Reaction Mechanisms
Exploration of Nucleophilic and Electrophilic Sites within N-Isopropylpyrazin-2-amine
The reactivity of this compound is dictated by the distribution of electron density across its molecular framework. The molecule possesses several potential sites for both nucleophilic and electrophilic interactions.
Nucleophilic Sites: The primary nucleophilic centers are the nitrogen atoms, each possessing a lone pair of electrons.
Exocyclic Amino Nitrogen (N-amine): The nitrogen of the isopropylamino group is the most nucleophilic site. Its lone pair is readily available to attack electrophiles. The electron-donating nature of the isopropyl group further enhances the electron density on this nitrogen compared to an unsubstituted amino group.
Ring Nitrogens (N1 and N4): The two nitrogen atoms within the pyrazine (B50134) ring also have lone pairs. However, their nucleophilicity is significantly diminished because they are part of an aromatic system, and their lone pairs reside in sp² hybrid orbitals, which have more s-character and are held more tightly to the nucleus. libretexts.orgmasterorganicchemistry.com The N4 nitrogen is generally more basic and nucleophilic than the N1 nitrogen, which is adjacent to the electron-donating amino group.
Electrophilic Sites: The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is somewhat mitigated by the electron-donating amino group at the C2 position.
Ring Carbon Atoms (C3, C5, C6): These carbon atoms are the primary electrophilic sites. The pyrazine ring is susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the ring nitrogens. youtube.comrsc.org The presence of the amino group at C2 directs nucleophilic attack preferentially to the C3 and C5 positions. Halogenated pyrazine derivatives, for instance, readily undergo nucleophilic substitution at these carbon centers. rsc.org
The interplay of these sites is summarized in the table below.
| Site | Type | Reactivity Drivers |
| Exocyclic N | Strong Nucleophile | Localized lone pair, sp³ hybridization, inductive effect of isopropyl group. |
| Ring N4 | Weak Nucleophile / Base | Lone pair in sp² orbital, part of an electron-deficient aromatic ring. |
| Ring N1 | Very Weak Nucleophile / Base | Lone pair in sp² orbital, adjacent to an electron-donating group. |
| Ring C3, C5, C6 | Electrophiles | Electron-deficient nature of the pyrazine ring. |
Reactivity with Carbonyl Electrophiles and Imine/Enamine Formation
This compound, as a secondary amine, reacts with aldehydes and ketones to form enamines. libretexts.org This reaction is a cornerstone of its synthetic utility, providing a pathway to functionalize the alpha-carbon of the carbonyl compound.
The reaction proceeds via a well-established acid-catalyzed mechanism:
Nucleophilic Addition: The nucleophilic nitrogen of the isopropylamino group attacks the electrophilic carbonyl carbon, forming a zwitterionic tetrahedral intermediate.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral intermediate known as a carbinolamine.
Protonation and Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).
Iminium Ion Formation: The lone pair on the nitrogen expels the water molecule, forming a resonance-stabilized iminium ion.
Deprotonation: A base removes a proton from an adjacent carbon atom (the α-carbon of the original carbonyl compound), leading to the formation of the C=C double bond of the enamine and regenerating the acid catalyst.
The rate of this reaction is highly pH-dependent. It is typically slow at very high or very low pH. Optimal rates are often achieved in weakly acidic conditions (pH 4-5), which are sufficient to catalyze the dehydration step without excessively protonating the amine nucleophile, rendering it unreactive. libretexts.org
Intramolecular and Intermolecular Cyclization Pathways
The structure of this compound, containing both a nucleophilic amino group and a reactive heterocyclic core, makes it a valuable precursor for synthesizing fused-ring systems through cyclization reactions. These reactions can occur via either intramolecular or intermolecular pathways, often requiring prior functionalization of the molecule.
Intramolecular Cyclization: If a suitable electrophilic group is introduced onto the isopropyl side chain or the pyrazine ring, intramolecular cyclization can occur. For example, derivatives of N-substituted amines with alkyne functionalities have been shown to undergo intramolecular nucleophilic or electrophilic cyclization to form fused bicyclic systems like pyrrolopyrazinones. beilstein-journals.orgnih.gov A hypothetical pathway for a derivative of this compound could involve the introduction of a reactive group (e.g., a halide or a carbonyl) onto the isopropyl group, which could then be attacked by a ring nitrogen or a ring carbon to form a five- or six-membered ring fused to the pyrazine core. Analogous cyclizations have been reported for related aminopyrimidine systems, where an aminoalkyl side chain cyclizes onto the ring via an intramolecular SNAr (nucleophilic aromatic substitution) mechanism. nih.gov
Intermolecular Cyclization: this compound can participate in intermolecular reactions with bifunctional reagents to construct larger heterocyclic systems. For example, reaction with α-dicarbonyl compounds or their equivalents can lead to the formation of imidazo[1,2-a]pyrazine (B1224502) derivatives. In this type of reaction, the exocyclic amino nitrogen acts as the initial nucleophile, followed by a second nucleophilic attack from one of the ring nitrogens to complete the cyclization. The synthesis of various N-heteroalkyl piperazines through one-step cyclization reactions highlights the utility of amines in building complex cyclic structures. organic-chemistry.org
Investigating Radical-Mediated Transformations and Photochemistry
The study of radical and photochemical reactions of aminopyrazines is less common than their ionic chemistry, but these pathways offer unique synthetic possibilities. Photochemistry involves reactions that proceed from an electronically excited state, which is generated when a molecule absorbs light. youtube.com
Radical-Mediated Transformations: The pyrazine ring can participate in radical reactions. For instance, under certain conditions, radical species can be generated and subsequently added to the heterocyclic nucleus. The C-H alkylation of related imidazo[1,2-a]pyridines has been achieved using photochemical methods where an alkyl radical, generated from an N-hydroxyphthalimide ester, is introduced onto the heterocyclic core. mdpi.com A similar strategy could potentially be applied to this compound to functionalize the pyrazine ring.
Photochemistry: Heteroaromatic compounds, including pyrazines, can undergo various transformations upon irradiation with UV light. The specific outcome depends on the structure of the molecule and the reaction conditions. Photochemical rearrangements of benzopyrazinobarrelenes to benzopyrazinosemibullvalenes have been studied, demonstrating the aptitude of the pyrazine ring to participate in intramolecular cycloadditions. rsc.org For a simpler molecule like this compound, potential photochemical reactions could include isomerization, dimerization, or reactions with the solvent. The presence of the amino group, with its lone pair of electrons, can significantly influence the nature of the excited state and the subsequent reaction pathways.
Acid-Base Equilibria and Salt Formation Relevant to Synthetic Utility
The presence of three nitrogen atoms makes this compound a polybasic compound, capable of accepting protons at multiple sites. The basicity of each nitrogen is distinct and plays a critical role in its reactivity and handling. chemistrysteps.compharmaguideline.com
Basicity of Nitrogen Sites: The basicity of an amine is quantified by the pKa of its conjugate acid (pKaH); a higher pKaH value corresponds to a stronger base. masterorganicchemistry.com
Exocyclic Amino Nitrogen: This nitrogen is the most basic site in the molecule. It is an sp³-hybridized alkylamine, and alkyl groups are electron-donating, which increases the electron density on the nitrogen and enhances its basicity relative to ammonia. libretexts.org Simple alkylamines typically have pKaH values in the range of 10-11. alfa-chemistry.com
Ring Nitrogens: The ring nitrogens are sp²-hybridized and part of an aromatic system, which makes them significantly less basic than the exocyclic amine. libretexts.orgmasterorganicchemistry.com The pKa of the conjugate acid of unsubstituted pyrazine is very low (around 0.65), indicating it is a very weak base. organicchemistrydata.orgkyoto-u.ac.jp The amino group at C2 will slightly influence the basicity of N1 and N4, but they remain much weaker bases than the isopropylamino group.
Acid-Base Equilibria and Salt Formation: Due to the significant difference in basicity, protonation will occur selectively. In the presence of one equivalent of a strong acid, the exocyclic nitrogen will be protonated exclusively to form an isopropylaminium (B1228971) salt.
This compound + HCl → [N-Isopropylpyrazin-2-aminium]⁺Cl⁻
| Nitrogen Site | Hybridization | Electronic Effects | Estimated pKaH | Basicity |
| Exocyclic (Amine) | sp³ | Inductive donation from alkyl group | ~10-11 | Strongest |
| Ring N4 | sp² | Aromatic, electron-withdrawing ring | ~1-2 | Weak |
| Ring N1 | sp² | Aromatic, adjacent to NH-iPr group | ~0-1 | Weakest |
Advanced Spectroscopic Characterization and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of N-Isopropylpyrazin-2-amine. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.
Based on the analysis of related compounds, such as 2-aminopyrazine (B29847) and isopropylamine (B41738), a predicted ¹H NMR spectrum in a solvent like CDCl₃ would show distinct signals for the pyrazine (B50134) ring protons, the N-H proton, and the isopropyl group's methine and methyl protons. The pyrazine protons are expected in the aromatic region (δ 7.5-8.5 ppm), showing characteristic coupling patterns. The isopropyl methine proton (CH) would appear as a septet due to coupling with the six methyl protons, likely in the δ 3.5-4.5 ppm range, shifted downfield by the adjacent nitrogen. The two methyl groups (CH₃) of the isopropyl moiety would appear as a doublet further upfield, typically around δ 1.2-1.4 ppm. The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration, but can be expected in the δ 4.0-5.0 ppm range.
The predicted ¹³C NMR spectrum would show distinct signals for the three unique carbons of the pyrazine ring and the two unique carbons of the isopropyl group. The pyrazine carbons attached to nitrogen atoms would be the most deshielded.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 (Pyrazine) | ~8.1 | Doublet | ~1.5 |
| H-5 (Pyrazine) | ~7.9 | Doublet of doublets | ~2.5, 1.5 |
| H-6 (Pyrazine) | ~7.7 | Doublet | ~2.5 |
| N-H | 4.0 - 5.0 | Broad Singlet | - |
| CH (Isopropyl) | 3.5 - 4.5 | Septet | ~6.5 |
| CH₃ (Isopropyl) | 1.2 - 1.4 | Doublet | ~6.5 |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyrazine) | ~155 |
| C-3 (Pyrazine) | ~135 |
| C-5 (Pyrazine) | ~138 |
| C-6 (Pyrazine) | ~130 |
| CH (Isopropyl) | ~45 |
| CH₃ (Isopropyl) | ~22 |
The conformational dynamics of this compound are primarily governed by two phenomena: pyramidal inversion at the exocyclic nitrogen atom and rotational isomerism around the C2-N bond.
Pyramidal Inversion: The nitrogen atom of the secondary amine is sp³ hybridized and adopts a trigonal pyramidal geometry. This configuration can rapidly invert through a planar, sp²-hybridized transition state, a process known as nitrogen or pyramidal inversion d-nb.inforesearchgate.netnih.gov. For most acyclic amines at room temperature, this inversion is extremely fast on the NMR timescale, resulting in a time-averaged signal nih.gov. This rapid inversion prevents the resolution of enantiomers if the nitrogen were a stereocenter. The energy barrier for this process in simple amines is typically low (around 25 kJ/mol), which allows for this rapid interconversion nih.gov. Factors such as steric hindrance from the bulky isopropyl group and electronic effects from the pyrazine ring could slightly influence this barrier, but it is expected to remain too low for the conformers to be observed separately by standard NMR at room temperature.
Rotational Isomerism: Rotation around the single bond connecting the pyrazine ring (C2) and the exocyclic nitrogen (N) can lead to different rotational isomers (rotamers). The barrier to this rotation is influenced by steric hindrance between the isopropyl group and the proton at the C3 position of the pyrazine ring, as well as electronic effects, such as the partial double bond character of the C2-N bond due to the delocalization of the nitrogen lone pair into the electron-deficient pyrazine ring. In similar N-aryl systems, rotational barriers can be significant enough to be measured by dynamic NMR techniques nih.govlibretexts.orgnih.gov. For this compound, it is plausible that cooling the sample could slow this rotation sufficiently to observe distinct signals for different rotamers in the NMR spectrum.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, multidimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. Key correlations would be observed between the adjacent pyrazine protons (H-5 and H-6). A strong cross-peak would also connect the isopropyl methine proton (CH) to the isopropyl methyl protons (CH₃), confirming the isopropyl fragment huji.ac.illibretexts.orgresearchgate.net.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show cross-peaks connecting each proton signal to its attached carbon signal, allowing for the definitive assignment of the pyrazine C-3, C-5, and C-6, as well as the isopropyl CH and CH₃ carbons walisongo.ac.idhmdb.cawikipedia.orglibretexts.orgcolumbia.edu.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (2- and 3-bond) correlations between protons and carbons, which helps to connect the different structural fragments. Key correlations would be expected from the isopropyl methine proton (CH) to the pyrazine C-2 carbon, and from the N-H proton to the pyrazine C-2 and C-3 carbons, as well as the isopropyl CH carbon. These correlations would firmly establish the connection of the isopropylamino group to the C-2 position of the pyrazine ring walisongo.ac.idlibretexts.orgscribd.comresearchgate.netceitec.cz.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Interactions
Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a unique "fingerprint" and insights into functional groups and intermolecular interactions. For this compound, a secondary amine, a single, relatively sharp N-H stretching band is expected in the IR spectrum between 3350 and 3310 cm⁻¹ orgchemboulder.comopenstax.orglibretexts.orgmasterorganicchemistry.com. C-H stretching vibrations from the aromatic pyrazine ring and the aliphatic isopropyl group would appear just above and below 3000 cm⁻¹, respectively. The C-N stretching vibration for an aromatic amine is typically strong and found in the 1335-1250 cm⁻¹ region orgchemboulder.com. The pyrazine ring itself will have a series of characteristic C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The N-H bending vibration can also be observed around 1650-1580 cm⁻¹ orgchemboulder.comdocbrown.info. Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the pyrazine ring.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch | 3350 - 3310 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| N-H Bend | 1650 - 1580 |
| Pyrazine Ring (C=C, C=N) Stretches | 1600 - 1400 |
| Aromatic C-N Stretch | 1335 - 1250 |
| N-H Wag | 910 - 665 |
Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathways
Mass spectrometry (MS) is used to determine the exact molecular mass and to gain structural information from the fragmentation patterns of the molecule. For a compound containing an odd number of nitrogen atoms, like this compound (C₇H₁₁N₃), the molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum is expected to have an odd mass-to-charge (m/z) ratio, in accordance with the nitrogen rule libretexts.org.
The primary fragmentation pathway for aliphatic amines is typically α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom hmdb.caresearchgate.netfoodb.ca. For this compound, the most likely α-cleavage would be the loss of a methyl radical (•CH₃) from the isopropyl group, leading to a stable, resonance-delocalized cation. This fragment would likely be the base peak in the spectrum. Another possible fragmentation would involve the cleavage of the C(ring)-N bond, leading to ions corresponding to the pyrazine ring and the isopropylamine moiety.
Predicted Key Fragments in the EI-MS of this compound
| Fragment | Proposed Structure | Predicted m/z |
| [M]⁺ | [C₇H₁₁N₃]⁺ | 137 |
| [M - CH₃]⁺ | [C₆H₈N₃]⁺ | 122 |
| [C₄H₃N₂]⁺ | Pyrazinyl cation | 79 |
| [C₃H₈N]⁺ | Isopropylaminyl cation | 58 |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Excited State Dynamics
Electronic spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis absorption spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the pyrazine ring. The amino group acts as an auxochrome, and its lone pair of electrons can interact with the π-system of the pyrazine ring, typically causing a red shift (bathochromic shift) of the absorption maxima compared to unsubstituted pyrazine nih.gov. For 2-aminopyrazine, absorption maxima (λmax) are observed around 235 and 322 nm libretexts.org. The N-isopropyl group may cause a slight additional shift in these absorptions due to its electron-donating inductive effect nih.gov.
Many amino-substituted nitrogen heterocycles are fluorescent. N-alkylaminopyrimidines, for example, exhibit fluorescence, with the intensity and wavelength being dependent on solvent polarity nih.gov. It is plausible that this compound would also exhibit fluorescence upon excitation at its absorption maximum. The fluorescence properties would likely be sensitive to the solvent environment, with polar protic solvents potentially enhancing fluorescence intensity through hydrogen bonding interactions nih.gov. The emission wavelength would be at a longer wavelength than the absorption maximum, following Kasha's rule.
Computational Chemistry and Theoretical Modeling of N Isopropylpyrazin 2 Amine Systems
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comresearchgate.netnih.govrsc.org It is particularly effective for calculating molecular properties and predicting chemical reactivity. nih.gov DFT calculations for N-Isopropylpyrazin-2-amine can elucidate its geometric structure, electronic distribution, and spectroscopic properties, providing a foundational understanding of its chemical nature. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. nih.gov
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govresearchgate.net A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity. mdpi.com For pyrazine (B50134) derivatives, substitutions on the ring can significantly alter the FMO energies and, consequently, the molecule's electronic and optical properties. researchgate.net
Below is an illustrative table of FMO properties that could be expected from a DFT calculation on this compound, based on typical values for similar heterocyclic molecules.
| Parameter | Description | Illustrative Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.85 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.20 |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.65 |
These are representative values to illustrate the output of DFT calculations.
The Molecular Electrostatic Potential (MESP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de It is calculated by determining the force exerted on a positive test charge by the molecule's electron and nuclei cloud. uni-muenchen.de The MESP is mapped onto the electron density surface using a color spectrum to visualize charge distribution. uni-muenchen.denih.gov
Regions with a negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. These areas often correspond to lone pairs on heteroatoms like nitrogen. nih.govnih.gov Conversely, regions with a positive potential (colored blue) are electron-poor and are favorable sites for nucleophilic attack. uni-muenchen.de For this compound, the MESP surface would likely show negative potential around the nitrogen atoms of the pyrazine ring, identifying them as primary sites for interaction with electrophiles or as hydrogen bond acceptors. researchgate.net
Based on the energies of the Frontier Molecular Orbitals, a set of global reactivity descriptors can be calculated using DFT to quantify the chemical reactivity and stability of a molecule. mdpi.comresearchgate.netnih.gov These descriptors provide a quantitative framework for understanding a molecule's behavior in chemical reactions. nih.gov
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. researchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating the ease of charge transfer.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). researchgate.net
Local reactivity descriptors, such as Fukui functions, identify specific atomic sites within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. nih.govmdpi.comresearchgate.net
The following table presents hypothetical, yet realistic, global reactivity descriptors for this compound.
| Descriptor | Formula | Illustrative Value (eV) | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | 6.85 | Tendency to donate an electron |
| Electron Affinity (A) | A ≈ -ELUMO | 1.20 | Tendency to accept an electron |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.825 | High stability, low reactivity |
| Chemical Softness (S) | S = 1 / η | 0.354 | Low polarizability |
| Electronegativity (χ) | χ = (I + A) / 2 | 4.025 | Moderate ability to attract electrons |
| Electrophilicity Index (ω) | ω = μ² / (2η) | 2.87 | Moderate electrophilic character |
These values are derived from the illustrative FMO energies in the previous section.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. biorxiv.orgmdpi.com By solving Newton's equations of motion for a system, MD simulations can reveal the conformational landscape of flexible molecules like this compound and analyze its interactions with its environment, such as solvent molecules or a protein binding site. nih.govbiorxiv.org These simulations provide a dynamic picture of molecular behavior, complementing the static information obtained from DFT calculations. researchgate.net Analysis of MD trajectories can identify preferred conformations, the flexibility of different parts of the molecule, and the nature of intermolecular interactions that stabilize certain states. mdpi.com
In Silico Approaches for Ligand-Target Recognition and Binding Mode Prediction
In silico techniques are essential for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein. nih.gov Molecular docking is a primary method used to predict the preferred orientation and binding affinity of a ligand within the active site of a receptor. nih.gov This process involves sampling numerous possible conformations of the ligand within the binding pocket and scoring them based on factors like intermolecular forces and geometric complementarity. mdpi.com
The results of a docking study can predict the binding mode and estimate the binding energy, with more negative values indicating a more spontaneous and stronger interaction. nih.govmdpi.com These predictions are crucial for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com
Thermodynamic Parameters of Ligand-Protein Interactions (e.g., Enthalpic and Entropic Contributions)
A comprehensive understanding of ligand-protein binding requires the determination of key thermodynamic parameters. nih.gov These parameters quantify the driving forces behind the molecular recognition process. nih.gov
Enthalpy of Binding (ΔH): Represents the change in heat upon complex formation. A negative ΔH indicates that the binding is enthalpically favorable, often driven by the formation of hydrogen bonds and van der Waals interactions. nih.gov
Entropy of Binding (ΔS): Reflects the change in randomness or disorder of the system upon binding. A positive ΔS is entropically favorable and can be driven by the release of ordered solvent molecules from the binding site (the hydrophobic effect). nih.gov
These parameters are related by the equation: ΔG = ΔH - TΔS. Experimental techniques like Isothermal Titration Calorimetry (ITC) can directly measure these values, providing crucial information for rational drug design. nih.gov Computational methods can also be employed to estimate these contributions and dissect the energetic landscape of ligand-protein interactions.
The table below shows a hypothetical set of thermodynamic data for the binding of this compound to a target protein.
| Thermodynamic Parameter | Symbol | Illustrative Value | Interpretation |
| Binding Affinity | Kd | 500 nM | Moderate affinity for the target |
| Gibbs Free Energy | ΔG | -8.6 kcal/mol | Spontaneous binding process |
| Enthalpy | ΔH | -6.2 kcal/mol | Enthalpically driven, favorable bond formation |
| Entropy | -TΔS | -2.4 kcal/mol | Entropically unfavorable, likely due to conformational restriction upon binding |
These are representative values illustrating a potential binding profile.
Mechanistic in Vitro Investigations of Biological Activities
Antimicrobial Activity Studies
The antimicrobial potential of pyrazine (B50134) derivatives has been a subject of considerable research, with studies exploring their efficacy against a spectrum of bacterial and fungal pathogens.
Evaluation of Antibacterial Mechanisms in vitro
While specific mechanistic studies on the antibacterial action of N-Isopropylpyrazin-2-amine are not extensively documented, research on related N-substituted pyrazine compounds offers some insights. For instance, a series of N-(pyrazin-2-yl)benzenesulfonamides were synthesized and evaluated for their antimycobacterial activity. nih.gov Within this series, compounds like 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide demonstrated notable activity against Mycobacterium tuberculosis H37Rv, with a Minimum Inhibitory Concentration (MIC) of 6.25 μg/mL. nih.gov The proposed mechanism for these specific sulfonamide derivatives involves the inhibition of the folate pathway, a critical metabolic route in bacteria. nih.gov
Molecular docking studies on other pyrazine-based heterocycles have suggested potential interactions with bacterial enzymes. For example, certain pyrazine-pyridone hybrids have shown predicted binding affinity to bacterial proteins, indicating a possible mechanism of action. nih.gov However, it is important to note that these are related compounds, and the specific antibacterial mechanism of this compound may differ.
Assessment of Antifungal and Antimycobacterial Potency in vitro
The in vitro antifungal and antimycobacterial activities of various N-substituted pyrazine derivatives have been investigated. In a study of N-pyrazinoyl substituted amino acid derivatives, none of the synthesized compounds showed significant activity against the fungal strains Candida albicans and Aspergillus flavus. nih.govresearchgate.net However, several of these compounds displayed high activity against Mycobacterium tuberculosis. nih.govresearchgate.net
In another study, substituted N-benzylpyrazine-2-carboxamides were evaluated for their biological activities. researchgate.net The compound 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide exhibited the highest antimycobacterial activity against Mycobacterium tuberculosis, with a MIC of 6.25 µg/mL. researchgate.net The most potent antifungal activity in this series was observed for 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide against Trichophyton mentagrophytes. researchgate.net
Table 1: In Vitro Antimycobacterial and Antifungal Activity of Selected Pyrazine Derivatives
| Compound | Test Organism | Activity (MIC) |
| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | Mycobacterium tuberculosis H37Rv | 6.25 μg/mL |
| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | Mycobacterium tuberculosis H37Rv | 6.25 μg/mL |
| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis | 6.25 µg/mL |
| 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide | Trichophyton mentagrophytes | - |
Note: This table presents data for related pyrazine derivatives, as specific data for this compound was not available.
Structure-Activity Relationship (SAR) Derivations for Antimicrobial Efficacy
Structure-activity relationship (SAR) studies on pyrazine derivatives have highlighted the importance of the substituents on both the pyrazine and the N-linked aromatic rings for antimicrobial activity. For N-(pyrazin-2-yl)benzenesulfonamides, the presence of an amino group at the 4-position of the benzene ring was found to be crucial for antitubercular activity. nih.gov
In the series of N-benzylpyrazine-2-carboxamides, lipophilicity and the nature of substituents on the benzyl ring were shown to influence antimycobacterial and antifungal potency. researchgate.net For instance, the presence of a tert-butyl group on the pyrazine ring and a methoxybenzyl group at the N-position resulted in high antimycobacterial activity. researchgate.net These findings suggest that the electronic and steric properties of the substituents play a significant role in the antimicrobial efficacy of this class of compounds.
Enzyme Inhibition Profiling and Mechanistic Characterization
The ability of pyrazine derivatives to inhibit specific enzymes is an area of ongoing investigation, with potential therapeutic implications.
Studies on β-Glucuronidase Inhibition in vitro
β-Glucuronidase is an enzyme involved in various physiological and pathological processes, and its inhibition is a target for drug development. nih.gov While direct studies on the inhibition of β-glucuronidase by this compound are not available, research on other nitrogen-containing heterocyclic compounds provides a basis for potential activity. β-Glucuronidase can be isolated from various sources, including Aspergillus niger and Helix pomatia, for in vitro inhibition assays. nih.govsigmaaldrich.com The enzyme catalyzes the hydrolysis of β-D-glucuronides. nih.gov Inhibition of this enzyme can be evaluated using substrates like p-nitrophenyl-β-D-glucuronide.
Cellular Pathway Modulation in vitro (Non-Clinical Focus)
The cytotoxic potential of various pyrazine derivatives has been evaluated against a range of human cancer cell lines in vitro. While direct studies on this compound are not prevalent, research on analogous compounds provides insight into the potential anti-proliferative effects of this chemical class.
For example, a study on pyrazine-based small molecules investigated their cytotoxic effects on MCF7, MDA-MB-231, and HCT116 cancer cell lines. mdpi.com The results indicated a time- and dosage-dependent inhibition of cell viability. mdpi.com In another study, derivatives of 3-aminopyrazine-2-carboxamides were assessed for their in vitro cytotoxicity in the HepG2 liver cancer cell line. nih.gov Some of these compounds exhibited a degree of cytotoxicity. nih.gov Furthermore, chalcone–pyrazine derivatives have shown significant inhibitory effects on various human cancer cell lines, including A549 (lung), Colo-205 (colon), MCF-7 (breast), and DU-145 (prostate), with IC₅₀ values in the micromolar and even nanomolar range for some derivatives. nih.gov
The antitumor drug pyrazine-2-diazohydroxide demonstrated cytotoxicity against A204 tumor cells, with increased potency under acidic and hypoxic conditions, which may mimic the tumor microenvironment. nih.gov The IC₅₀ value for a 1-hour exposure was 61 µg/ml at pH 7.4 and decreased to 31 µg/ml at pH 6.0. nih.gov Under hypoxic conditions at pH 7.4, the IC₅₀ was further reduced to 22 µg/ml. nih.gov
Regarding cell cycle effects, while direct evidence for this compound is lacking, studies on related heterocyclic compounds suggest potential mechanisms. For instance, certain 2-anilinopyrimidine derivatives have been shown to induce cell cycle arrest at the G2/M phase in breast cancer cell lines. nih.gov Some pyrazine derivatives have also been reported to induce cell cycle arrest in the S phase. nih.gov
Table 1: In Vitro Cytotoxicity of Selected Pyrazine Derivatives in Human Cancer Cell Lines
| Compound/Derivative Class | Cell Line | IC₅₀ Value | Reference |
|---|---|---|---|
| Chalcone-Pyrazine Derivative 49 | A549 | 0.13 µM | nih.gov |
| Chalcone-Pyrazine Derivative 49 | Colo-205 | 0.19 µM | nih.gov |
| Chalcone-Pyrazine Derivative 50 | MCF-7 | 0.18 µM | nih.gov |
| Chalcone-Pyrazine Derivative 51 | MCF-7 | 0.012 µM | nih.gov |
| Chalcone-Pyrazine Derivative 51 | A549 | 0.045 µM | nih.gov |
| Chalcone-Pyrazine Derivative 51 | DU-145 | 0.33 µM | nih.gov |
| Hederagenin–Pyrazine Derivative 314 | A549 | 3.45 µM | nih.gov |
| Indenoquinoxaline and Pyrazine Derivative 11 | MCF-7 | 5.4 µM | zu.edu.eg |
| Indenoquinoxaline and Pyrazine Derivative 11 | A549 | 4.3 µM | zu.edu.eg |
| Pyrazine-2-diazohydroxide (pH 7.4) | A204 | 61 µg/ml | nih.gov |
| Pyrazine-2-diazohydroxide (pH 6.0) | A204 | 31 µg/ml | nih.gov |
This table presents a selection of cytotoxicity data for various pyrazine derivatives as reported in the literature. It is intended to provide context for the potential biological activity of this class of compounds.
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Research on pyrazine derivatives suggests that this class of compounds may possess pro-apoptotic properties. For instance, some hederagenin–pyrazine derivatives have been shown to induce early apoptosis in A549 lung cancer cells in a concentration-dependent manner. nih.gov Similarly, certain pyrazine derivatives can effectively induce apoptosis in cancer cells. researchgate.net
The nuclear factor-kappa B (NF-κB) signaling pathway is crucial for promoting tumor cell survival and proliferation by regulating the expression of anti-apoptotic genes. nih.govnih.gov Inhibition of this pathway is a therapeutic strategy in cancer research. nih.gov While direct evidence for this compound is unavailable, a study on the natural product Lycorine demonstrated that its anticancer effects in prostate cancer cells were mediated through the inhibition of the NF-κB signaling pathway. nih.gov This inhibition involved the suppression of IκB-α phosphorylation and degradation, which in turn blocked the nuclear translocation of the p65 subunit of NF-κB. nih.gov
Furthermore, the inhibition of NF-κB can lead to the downregulation of its target genes, which include cell survival proteins like Bcl-2 and survivin. nih.gov A study on amentoflavone in lung cancer cells showed that it mediated the inhibition of NF-κB and modulated the expression of NF-κB-associated genes involved in cell survival, such as Bcl-xL, Bcl-2, and survivin. nih.gov These findings highlight a potential mechanism by which pyrazine-like structures could exert anticancer effects, although specific studies on this compound are required for confirmation.
In vitro Anti-inflammatory and Antioxidant Mechanisms
Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a significant role in inflammation by catalyzing the production of prostaglandins. nih.gov The expression of COX-2 can be induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS). nih.gov Inhibition of COX-2 expression or activity is a key target for anti-inflammatory drugs.
While there is no specific data on the effect of this compound on COX-2 expression, studies on other compounds have shown that antioxidants can reduce COX-2 expression at the transcriptional level in colorectal cancer cells. nih.gov This suggests a link between antioxidant activity and the modulation of inflammatory mediators. For example, in cultured astrocytes, LPS-induced COX-2 expression was shown to be dependent on the NF-κB signaling pathway. nih.gov Given that some pyrazine derivatives exhibit antioxidant properties, it is plausible that they could indirectly influence inflammatory pathways, but this requires experimental verification for this compound.
Reactive oxygen species (ROS) are highly reactive molecules that can cause cellular damage and are implicated in various diseases. nih.gov Antioxidants can neutralize these harmful species. The ability of compounds to scavenge ROS can be assessed through various in vitro assays. nih.gov Some pyrazine derivatives, particularly those hybridized with natural products known for their antioxidant activity, have been shown to increase ROS levels in cancer cells, leading to cell death. nih.gov This pro-oxidant effect in cancer cells is a recognized anticancer strategy.
Conversely, in non-cancerous cells, enhancing the endogenous antioxidant defense system is a key protective mechanism. Heme oxygenase-1 (HO-1) is a critical antioxidant enzyme that is upregulated in response to oxidative stress and inflammation. mdpi.comnih.gov The expression of HO-1 is often regulated by the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). nih.govnih.gov The activation of the Nrf2/HO-1 pathway is a cytoprotective mechanism against oxidative stress. nih.govresearchgate.net For example, a study on halophenols demonstrated their ability to protect cells against H₂O₂-induced injury by upregulating Nrf2-dependent HO-1 expression. nih.gov While direct studies on this compound are not available, the potential for pyrazine derivatives to modulate oxidative stress warrants investigation into their effects on ROS levels and the expression of antioxidant enzymes like HO-1.
Mammalian cells possess a suite of antioxidant enzymes, including catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPX), to manage ROS levels. mdpi.com The modulation of the gene expression of these enzymes can significantly impact cellular redox balance. mdpi.com
Applications and Advanced Materials Research
N-Isopropylpyrazin-2-amine in Fine Chemical Synthesis and Pharmaceutical Intermediates
This compound and its derivatives are significant building blocks in the synthesis of more complex molecules for the pharmaceutical and fine chemical industries. The pyrazine (B50134) ring system is a structural motif found in numerous biologically active compounds, and the introduction of an isopropylamine (B41738) substituent can modulate the physicochemical properties of the resulting molecules. Pyrazine derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.gov
Research has demonstrated the synthesis of halogenated derivatives of this compound, which serve as versatile intermediates. For instance, 3,5-Dibromo-N-isopropylpyrazin-2-amine is synthesized from this compound through bromination. This dibrominated compound can then undergo further chemical modifications, making it a key precursor for various target molecules in drug discovery programs. Similarly, 6-Chloro-N-isopropylpyrazin-2-amine is another important derivative used in chemical synthesis.
The synthesis of N-substituted 3-aminopyrazine-2-carboxamides, which are structurally related to this compound, has been explored for their antimycobacterial activity. google.com These studies highlight the importance of the aminopyrazine core in developing new therapeutic agents. The general synthetic strategies often involve coupling reactions where the amine group is reacted with other molecules to build more complex structures. researchgate.netoup.com
Table 1: Synthesis of Halogenated this compound Derivatives
| Derivative | Starting Material | Reagent | Application |
| 3,5-Dibromo-N-isopropylpyrazin-2-amine | This compound | Brominating agent | Pharmaceutical Intermediate |
| 6-Chloro-N-isopropylpyrazin-2-amine | This compound | Chlorinating agent | Fine Chemical Synthesis |
Development of Agrochemical Leads with Pyrazine Cores
The pyrazine core is a valuable scaffold in the development of new agrochemicals, particularly herbicides and insecticides. mdpi.comtandfonline.com The structural features of pyrazine derivatives allow for a wide range of chemical modifications to optimize their biological activity and selectivity. While specific studies on the direct application of this compound in agrochemicals are limited, research on related pyrazine compounds indicates the potential of this chemical class.
Studies on pyrazine derivatives have shown that they can exhibit significant herbicidal activity. tandfonline.com The mode of action of these compounds can vary, but they often target specific enzymes or biological pathways in weeds. The development of novel pyrazine-based agrochemicals involves the synthesis and screening of a large number of derivatives to identify lead compounds with high efficacy and favorable environmental profiles. The substitution pattern on the pyrazine ring plays a crucial role in determining the herbicidal activity and spectrum of these compounds.
The synthesis of novel pyrazinamide (B1679903) derivatives has also been investigated for their antimicrobial properties, which can have applications in crop protection. oup.com The insights gained from these studies can guide the design of new agrochemical leads based on the this compound scaffold.
Integration into Novel Materials for Specific Industrial Applications
The pyrazine ring, due to its electron-deficient nature, imparts unique electronic and optical properties to molecules in which it is incorporated. tandfonline.com This has led to the exploration of pyrazine derivatives in the development of novel materials for various industrial applications. mdpi.com Polypyrazine derivatives, for example, are utilized in the polymer industry as conjugated polymers and semiconductors. mdpi.com
Pyrazine-based materials have shown promise in the field of electronics. They have been investigated for use in organic field-effect transistors (OFETs) and as components of thermally activated organic light-emitting diodes (OLEDs). mdpi.com The incorporation of pyrazine units into polymer backbones can influence the material's thermal stability, electronic properties, and thin-film morphology. mdpi.com
While direct applications of this compound in materials science are not extensively documented, its derivatives could potentially be used as monomers or additives in the synthesis of functional polymers. The isopropylamine group could further modify the solubility and processing characteristics of these materials.
Table 2: Applications of Pyrazine Derivatives in Materials Science
| Application Area | Type of Pyrazine Derivative | Function |
| Electronics | Polypyrazines | Conjugated polymers, semiconductors mdpi.com |
| Optoelectronics | Pyrazine-bridged compounds | Enhanced performance in OLEDs mdpi.com |
| Microelectronics | Pyrazine-containing polyimides | Low-temperature curable materials mdpi.com |
Role in Analytical Chemistry Method Development
The detection and quantification of pyrazine compounds are important in various fields, including food chemistry and environmental analysis. Several analytical methods have been developed for the analysis of pyrazines. A common technique involves a combination of headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC/MS). google.com This method is valued for its speed, simplicity, and high sensitivity, requiring only a small sample size. google.com
For the isolation and purification of pyrazines from complex mixtures, chromatographic techniques are widely employed. Column chromatography using silica (B1680970) gel can effectively separate pyrazines from other compounds, such as imidazoles. oup.com The choice of eluting solvents, such as a mixture of hexane (B92381) and ethyl acetate, can be optimized to achieve the desired separation. oup.com
While a specific analytical method for this compound is not detailed in the available literature, the general methods developed for other pyrazine derivatives would likely be adaptable. These methods would be crucial for quality control in the synthesis of this compound and for its detection in various matrices during research and industrial applications.
Crystallographic Studies of N Isopropylpyrazin 2 Amine and Its Molecular Complexes
Single-Crystal X-Ray Diffraction for Solid-State Structure Determination
There are no published reports of the single-crystal X-ray diffraction analysis of N-Isopropylpyrazin-2-amine. This foundational data is necessary to determine its crystal system, space group, unit cell dimensions, and the precise atomic coordinates of the molecule in the solid state.
Analysis of Hydrogen Bonding and Supramolecular Interactions
Without a determined crystal structure, any discussion of hydrogen bonding and supramolecular interactions would be purely speculative. The presence of a secondary amine (N-H) and the nitrogen atoms of the pyrazine (B50134) ring suggests the potential for hydrogen bonding, which would play a crucial role in the packing of the molecules in a crystal lattice. However, the specific motifs and the nature of these interactions remain unknown.
Polymorphism and Solid-State Properties Influence
The study of polymorphism, the ability of a compound to exist in more than one crystal form, is also dependent on the successful crystallization and characterization of at least one crystalline form. As no crystal structures for this compound have been reported, there is no information regarding its potential polymorphic forms or how these different forms might influence its solid-state properties.
While related compounds and derivatives of pyrazine have been the subject of crystallographic studies, the strict focus on this compound reveals a clear need for further experimental research to elucidate its solid-state characteristics. Future studies involving the successful crystallization and single-crystal X-ray diffraction of this compound would be invaluable in filling this knowledge gap.
Emerging Research Avenues and Future Perspectives for N Isopropylpyrazin 2 Amine Chemistry
Design Principles for Next-Generation Pyrazine-Based Functional Molecules
The design of next-generation functional molecules derived from N-isopropylpyrazin-2-amine is increasingly guided by a deep understanding of structure-activity relationships (SAR) and the application of sophisticated design strategies. nih.govacs.org The goal is to create molecules with high potency and selectivity for their intended biological targets. acs.org
A fundamental design principle involves the strategic modification of the pyrazine (B50134) core and its substituents to optimize interactions with target proteins. For instance, in the development of inhibitors for specific enzymes, a pharmacophore model can be constructed based on known active compounds. nih.gov This model highlights the key chemical features required for biological activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
Structure-based drug design is another powerful approach. By utilizing the three-dimensional structure of the target protein, often obtained through X-ray crystallography, researchers can design molecules that fit precisely into the active site. nih.govacs.org This method allows for the rational design of substituents on the this compound scaffold to maximize binding affinity and specificity. For example, the introduction of specific groups can lead to the formation of additional hydrogen bonds or hydrophobic interactions with the target protein, thereby enhancing inhibitory activity. nih.gov
The exploration of diverse chemical space around the this compound core is also crucial. This can be achieved through the synthesis of a library of derivatives with various substitutions at different positions of the pyrazine ring. acs.orgnih.gov The subsequent screening of these libraries against biological targets can reveal novel SARs and lead to the identification of lead compounds with improved properties. nih.gov
A key consideration in the design of next-generation pyrazine-based molecules is the optimization of their pharmacokinetic and pharmacodynamic properties. This includes modulating solubility, metabolic stability, and cell permeability. Such optimization can be achieved by incorporating specific functional groups or by employing strategies like the formation of prodrugs.
Table 1: Design Strategies for Pyrazine-Based Functional Molecules
| Design Strategy | Description | Key Advantages |
|---|---|---|
| Pharmacophore Modeling | Utilizes the 3D arrangement of essential features of a series of active compounds to guide the design of new molecules. | Identifies crucial interactions for biological activity; enables virtual screening of large compound libraries. |
| Structure-Based Drug Design | Employs the 3D structure of the biological target to design ligands with high affinity and selectivity. | Allows for rational design of potent inhibitors; can lead to the discovery of novel binding modes. |
| Diversity-Oriented Synthesis | Creates a library of structurally diverse molecules from a common starting material. | Explores a wide range of chemical space; increases the probability of finding novel active compounds. |
| SAR-Guided Optimization | Systematically modifies a lead compound to improve its potency, selectivity, and pharmacokinetic properties. | Provides a systematic approach to lead optimization; helps in understanding the molecular basis of activity. |
Application in Sustainable Chemistry and Green Synthesis Methodologies
The principles of sustainable chemistry are increasingly being integrated into the synthesis of pyrazine derivatives, including those based on this compound. The focus is on developing environmentally friendly and economically viable processes that minimize waste and the use of hazardous substances. tandfonline.comtandfonline.comresearchgate.net
One of the key areas of progress is the development of one-pot synthesis methods. tandfonline.comtandfonline.com These methods combine multiple reaction steps into a single operation, which reduces the need for purification of intermediates and minimizes solvent usage and waste generation. For example, the synthesis of pyrazine derivatives can be achieved through a one-pot condensation of 1,2-diketones with 1,2-diamines. tandfonline.comtandfonline.com
The use of greener solvents, such as water, is another important aspect of sustainable pyrazine synthesis. thieme-connect.com Water is an abundant, non-toxic, and non-flammable solvent, making it an attractive alternative to traditional organic solvents. thieme-connect.com Researchers have successfully developed aqueous methods for the synthesis of various heterocyclic compounds, including pyrazoles, which share structural similarities with pyrazines. thieme-connect.com
Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry. ijprt.org Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds. ijprt.org
Table 2: Green Synthesis Approaches for Pyrazine Derivatives
| Green Chemistry Approach | Description | Benefits |
|---|---|---|
| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel. | Reduced waste, solvent usage, and purification steps. tandfonline.comtandfonline.com |
| Aqueous Synthesis | Water is used as the reaction solvent. | Environmentally benign, non-toxic, and non-flammable. thieme-connect.com |
| Microwave-Assisted Synthesis | Microwave irradiation is used to heat the reaction mixture. | Faster reaction rates, shorter reaction times, and often higher yields. ijprt.org |
| Heterogeneous Catalysis | A catalyst in a different phase from the reactants is used. | Easy separation and reuse of the catalyst. |
Integration with Artificial Intelligence and Machine Learning for Predictive Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science, and the chemistry of this compound is no exception. These computational tools are being used to accelerate the design and discovery of new pyrazine-based functional molecules with desired properties. nih.govresearchgate.net
One of the key applications of AI and ML is in the development of predictive models for the biological activity of chemical compounds. nih.govresearchgate.net By training on large datasets of known active and inactive molecules, these models can learn to identify the structural features that are important for a particular biological effect. This allows for the rapid virtual screening of large compound libraries to identify promising candidates for further experimental investigation. nih.gov
Deep learning, a subset of ML, has shown particular promise in this area. nih.govresearchgate.net Deep learning models can automatically learn complex patterns and relationships from chemical data, enabling them to make highly accurate predictions about the properties of new molecules. For example, deep learning has been used to design and screen benzimidazole-pyrazine derivatives as potential adenosine A2B receptor antagonists. nih.govresearchgate.net
AI and ML can also be used to predict the physicochemical properties of molecules, such as solubility, permeability, and metabolic stability. researchgate.net This information is crucial for the design of molecules with favorable drug-like properties. By integrating these predictive models into the design process, researchers can prioritize the synthesis of compounds that are more likely to succeed in preclinical and clinical development.
Furthermore, AI can be used to generate novel molecular structures with desired properties. Generative models can learn the underlying patterns of chemical space and then create new molecules that are predicted to be active against a specific target. This approach has the potential to significantly expand the range of chemical structures that can be explored in drug discovery programs. nih.govresearchgate.net
Exploration of Unconventional Reactivity and Novel Transformations
The exploration of unconventional reactivity and the development of novel chemical transformations are essential for expanding the synthetic utility of this compound and for accessing new classes of pyrazine-based functional molecules.
While the pyrazine ring is generally considered to be electron-deficient and susceptible to nucleophilic attack, recent research has focused on exploring its less conventional reactivity patterns. thieme-connect.de For example, the development of methods for the direct C-H functionalization of pyrazines would provide a more atom-economical and efficient way to introduce new substituents onto the pyrazine core.
Radical substitution reactions also offer a promising avenue for the functionalization of pyrazines. thieme-connect.de The pyrazine ring, particularly when protonated, can undergo homolytic substitution, allowing for the introduction of acyl and amido groups. thieme-connect.de
Furthermore, the development of novel catalytic systems is enabling new transformations of pyrazine derivatives. For instance, manganese-based pincer complexes have been used to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-disubstituted pyrazines. acs.org This reaction proceeds with the liberation of hydrogen gas and water as the only byproducts, making it a highly sustainable process. acs.org
The exploration of photochemical reactions also holds significant potential. Light-induced transformations can often proceed under mild conditions and can provide access to unique reactivity patterns that are not achievable through traditional thermal methods. The photochemical functionalization of pyridines via pyridinyl radicals is a recent example of this approach that could potentially be extended to pyrazine systems. acs.org
The development of these and other novel transformations will undoubtedly lead to the synthesis of a wider range of this compound derivatives with diverse and valuable properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Isopropylpyrazin-2-amine, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves coupling pyrazine-2-amine derivatives with isopropylamine. For analogous pyrazine compounds, coupling agents like EDCI and bases such as triethylamine are used to activate carboxyl intermediates, followed by purification via recrystallization or column chromatography . Optimization includes adjusting reaction temperature (e.g., 0–25°C), solvent polarity, and stoichiometric ratios of reagents. For example, EDCI-mediated coupling in dichloromethane under nitrogen yields >70% purity, with subsequent HPLC validation .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HSQC) resolves proton environments and carbon frameworks. Mass spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, single-crystal X-ray diffraction (as in ) provides unambiguous bond-length and angle data. Cross-validation with computational methods (DFT) is recommended to address ambiguities in stereoelectronic effects .
Q. What are the stability and storage recommendations for this compound?
- Methodology : Stability testing under varying pH, temperature, and light exposure is essential. Similar pyrazine amines are stable at 4°C in inert atmospheres (argon) and desiccated conditions. Reactivity with strong oxidizers necessitates storage in amber vials with PTFE-lined caps. Regular purity checks via TLC or HPLC prevent degradation .
Advanced Research Questions
Q. How can researchers optimize regioselective functionalization of this compound for targeted applications?
- Methodology : Substituent positioning on the pyrazine ring influences reactivity. For C-5 chlorination (analogous to ), use N-chlorosuccinimide (NCS) in DMF at 60°C. To introduce azido groups, employ NaN₃/CuI catalysis. Monitor selectivity via LC-MS and compare with computational predictions (e.g., Fukui indices) to rationalize regiochemical outcomes .
Q. What strategies resolve discrepancies in spectroscopic data for this compound derivatives?
- Methodology : Conflicting NMR signals (e.g., overlapping peaks) require advanced techniques:
- Dynamic NMR : Resolves conformational equilibria in substituted derivatives.
- X-ray crystallography : Validates tautomeric forms (e.g., pyrazine vs. pyrimidine ring puckering) .
- Isotopic labeling : ¹⁵N-labeled analogs clarify nitrogen hybridization in complex spectra .
Q. How do steric and electronic effects of the isopropyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The isopropyl group’s bulkiness reduces electrophilic substitution rates but enhances stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Compare kinetic data (TOF, TON) with less hindered analogs. Computational modeling (MD/DFT) quantifies steric maps and charge distribution to predict reactivity .
Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?
- Methodology :
- DoE (Design of Experiments) : Vary parameters (reagent equivalents, solvent ratios) systematically to identify critical factors.
- In-line PAT (Process Analytical Technology) : Use FTIR or Raman spectroscopy for real-time monitoring.
- Purification protocols : Gradient elution in flash chromatography reduces impurities (<2% by GC-MS) .
Data Contradiction Analysis
Q. How to address conflicting reports on the biological activity of this compound analogs?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
